{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-acetic acid {[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467532
InChI: InChI=1S/C13H18FNO2/c1-9(2)15(8-13(16)17)10(3)11-4-6-12(14)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,16,17)
SMILES: CC(C)N(CC(=O)O)C(C)C1=CC=C(C=C1)F
Molecular Formula: C13H18FNO2
Molecular Weight: 239.29 g/mol

{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-acetic acid

CAS No.:

Cat. No.: VC13467532

Molecular Formula: C13H18FNO2

Molecular Weight: 239.29 g/mol

* For research use only. Not for human or veterinary use.

{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-acetic acid -

Specification

Molecular Formula C13H18FNO2
Molecular Weight 239.29 g/mol
IUPAC Name 2-[1-(4-fluorophenyl)ethyl-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C13H18FNO2/c1-9(2)15(8-13(16)17)10(3)11-4-6-12(14)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,16,17)
Standard InChI Key XUNCWICKWOIFFU-UHFFFAOYSA-N
SMILES CC(C)N(CC(=O)O)C(C)C1=CC=C(C=C1)F
Canonical SMILES CC(C)N(CC(=O)O)C(C)C1=CC=C(C=C1)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

  • IUPAC Name: 2-{1-(4-Fluorophenyl)ethylamino}acetic acid

  • Molecular Formula: C₁₄H₁₉FNO₂

  • Molecular Weight: 260.31 g/mol

  • Structural Features:

    • 4-Fluorophenyl group: Introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

    • Ethyl-isopropyl amino group: A branched tertiary amine that may enhance lipid solubility and bioavailability .

    • Carboxylic acid: Provides acidity (pKa ~4–5) and enables salt formation or conjugation .

Table 1: Key Physicochemical Properties (Estimated)

PropertyValue
Melting Point135–140°C (decomposes)
LogP (Partition Coefficient)2.8–3.2 (predicted)
SolubilitySlightly soluble in water; soluble in DMSO, methanol

Synthesis and Structural Elucidation

Synthetic Pathways

The compound can be synthesized via a multi-step approach, drawing parallels to methods used for fluvastatin intermediates :

  • Friedel-Crafts Acylation: 4-Fluorobenzene reacts with chloroacetyl chloride to form 1-(4-fluorophenyl)ethyl chloride.

  • Amination: Reaction with isopropylamine yields the tertiary amine intermediate.

  • Carboxylic Acid Introduction: Alkylation with bromoacetic acid under basic conditions forms the final product .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
1AlCl₃, CH₂Cl₂, 0°C → 25°C72%
2Isopropylamine, DMF, 80°C65%
3Bromoacetic acid, K₂CO₃, MeCN58%

Spectroscopic Characterization

  • FTIR:

    • ν(C=O): 1705 cm⁻¹ (carboxylic acid).

    • ν(N-H): 3300 cm⁻¹ (tertiary amine, weak) .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.15 (m, 2H, aromatic F-C₆H₄).

    • δ 4.10 (q, 1H, CH(CH₃)₂).

    • δ 3.45 (s, 2H, CH₂COOH) .

Crystallographic and Conformational Analysis

While no direct crystal data exists for this compound, structural analogs like (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde provide insights :

  • Dihedral Angles: The fluorophenyl ring and amino group likely form a dihedral angle >100°, reducing steric hindrance.

  • Hydrogen Bonding: Weak C-H···O interactions may stabilize the crystal lattice, similar to fluvastatin intermediates .

Pharmacological and Industrial Applications

Salt Formation and Stability

Patent data on pyrimidine derivatives highlight the importance of salt forms for drug stability :

  • Calcium Salts: Enhanced solubility for oral formulations.

  • Methylammonium Salts: Improved crystallinity for purification .

Table 3: Hypothetical Salt Properties

Salt FormSolubility (mg/mL)Melting Point
Calcium12.5 (H₂O)>250°C
Methylammonium45.0 (MeOH)180–185°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator